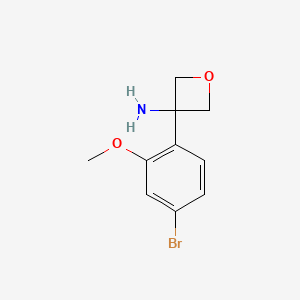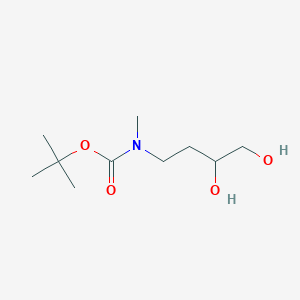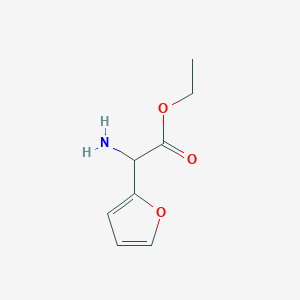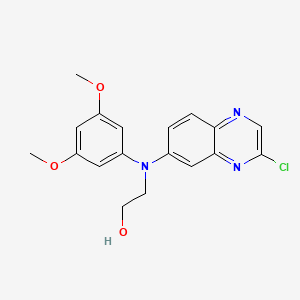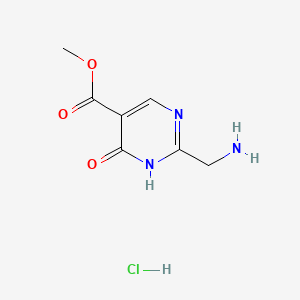
Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride is a chemical compound with a complex structure that includes a pyrimidine ring, an aminomethyl group, and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride typically involves the reaction of appropriate pyrimidine derivatives with aminomethylating agents under controlled conditions. One common method includes the use of methanol and trimethylchlorosilane for esterification . The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as recrystallization from absolute alcohol ensures the high purity of the final product .
化学反应分析
Types of Reactions
Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminomethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize the reaction yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized pyrimidine compounds .
科学研究应用
Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group allows it to form hydrogen bonds and interact with various enzymes, potentially inhibiting or modifying their activity. This interaction can lead to changes in biochemical pathways, making it a compound of interest in drug development and biochemical research .
相似化合物的比较
Similar Compounds
Aminomethyl propanol: An organic compound with similar aminomethyl functionality but different structural properties.
Methyl 4-(aminomethyl)benzoate hydrochloride: Another compound with an aminomethyl group but a different aromatic ring structure.
Uniqueness
Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride is unique due to its specific pyrimidine ring structure combined with the aminomethyl and carboxylate ester groups.
属性
分子式 |
C7H10ClN3O3 |
|---|---|
分子量 |
219.62 g/mol |
IUPAC 名称 |
methyl 2-(aminomethyl)-6-oxo-1H-pyrimidine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H9N3O3.ClH/c1-13-7(12)4-3-9-5(2-8)10-6(4)11;/h3H,2,8H2,1H3,(H,9,10,11);1H |
InChI 键 |
ATVPXDPXXLHHRG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN=C(NC1=O)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13457631.png)
![Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate](/img/structure/B13457633.png)
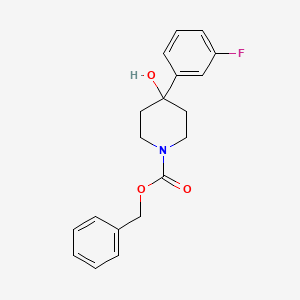
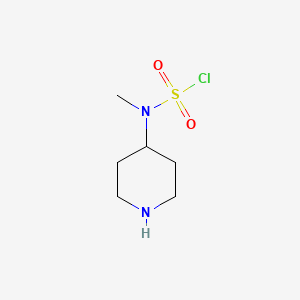

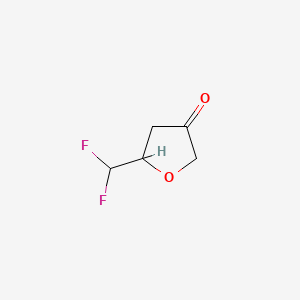
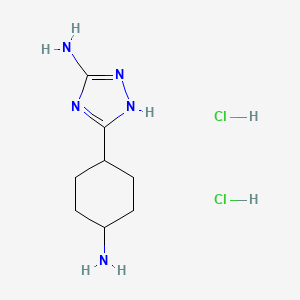
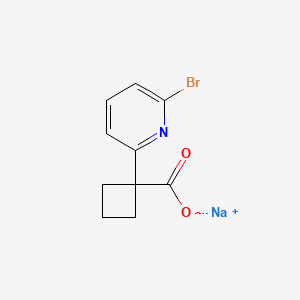
![5-Oxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B13457670.png)
